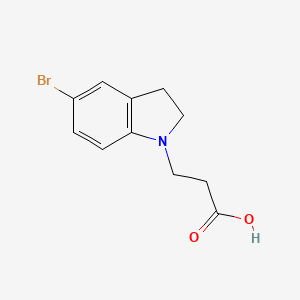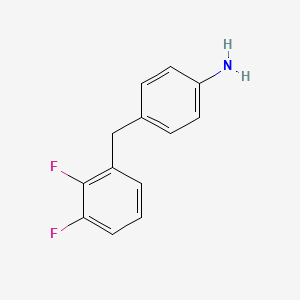
叔丁基(4-(二氟甲基)吡啶-2-基)氨基甲酸酯
描述
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H14F2N2O2 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
叔丁基(4-(二氟甲基)吡啶-2-基)氨基甲酸酯: 用于有机合成,特别是复杂分子的合成。其结构允许在吡啶环上进行选择性反应,从而能够合成多种有机化合物。 二氟甲基可以作为亲脂性标签,有利于提高药物化合物的渗透性 .
药物化学
在药物化学中,该化合物作为一种通用的中间体。二氟甲基的存在特别有价值,因为它可以模拟三氟甲基的代谢稳定性,同时具有较小的空间位阻。 这种特性被用于设计新药,其中代谢稳定性和适当的药代动力学特征至关重要 .
材料科学
该化合物独特的结构在材料科学中得到应用,可用于修饰材料的表面特性。 例如,叔丁基可以在酸性条件下脱保护,露出一个可以与各种底物结合的活性氨基甲酸酯,从而改变其表面特性 .
化学合成
在化学合成中,叔丁基(4-(二氟甲基)吡啶-2-基)氨基甲酸酯用作构建更复杂化学实体的结构单元。 其反应活性允许将氟化吡啶基团引入更大的分子中,这是农药和药物开发中的常见要求 .
色谱法
由于该化合物结构明确且性质良好,因此可用于色谱法作为标准物质或参考物质。 它可以帮助校准设备,并开发新的色谱方法,特别是在分析氟化有机化合物时 .
分析化学
在分析化学中,该化合物的独特光谱性质使其在方法开发和验证方面非常有用。 它可用于研究二氟甲基在各种分析技术(如核磁共振或质谱)中的行为 .
环境科学
氟化化合物的环境影响是一个不断发展的研究领域。叔丁基(4-(二氟甲基)吡啶-2-基)氨基甲酸酯可用于研究,以了解氟化吡啶的环境归宿、潜在的生物累积及其对生态系统的影响 .
药理学
最后,在药理学中,该化合物由于其亲脂性而能够穿透生物膜,使其成为药物递送研究的候选者。 它可以用来探索二氟甲基化化合物如何与生物系统相互作用,并开发新的活性药物成分的递送方法 .
作用机制
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target involves biochemical assays and techniques like affinity chromatography .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some other way. Techniques like X-ray crystallography can be used to study the interaction at a molecular level .
Biochemical Pathways
These are the series of chemical reactions in a cell that the compound affects. Understanding these pathways can help predict the compound’s effects on the body. Techniques like metabolomics or proteomics can be used to study these pathways .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Techniques like mass spectrometry can be used to track the compound in the body .
Result of Action
This refers to the observable effects of the compound on the body or cells. These effects can be studied using a variety of techniques, including cell culture experiments and animal models .
Action Environment
This involves studying how factors like temperature, pH, and the presence of other molecules affect the compound’s stability and activity .
生化分析
Biochemical Properties
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound impacts cellular physiology and its potential use in treating diseases .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are fundamental for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different products, which can have distinct biological activities. Long-term studies in vitro or in vivo are essential to assess the compound’s sustained effects on cellular function and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation in different cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXADRSFAXQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
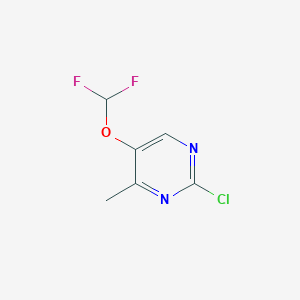

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
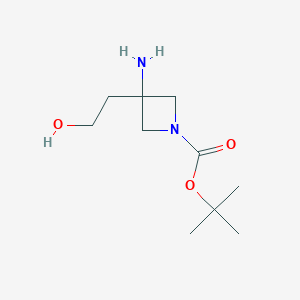
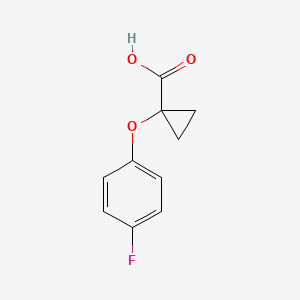
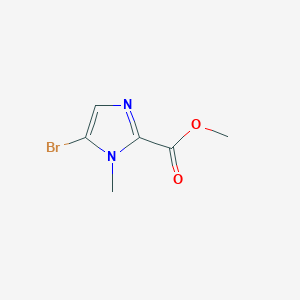
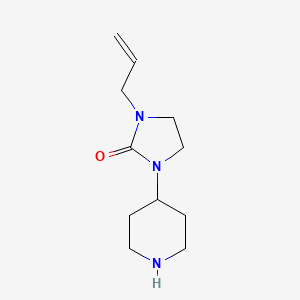
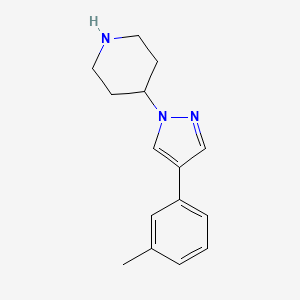
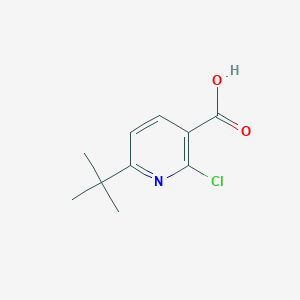
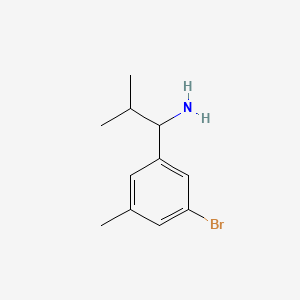
![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)
